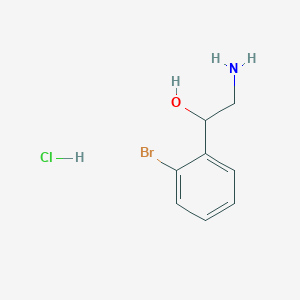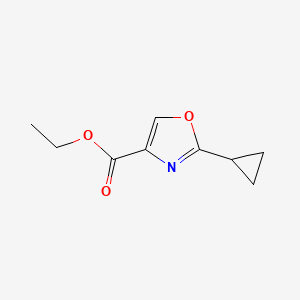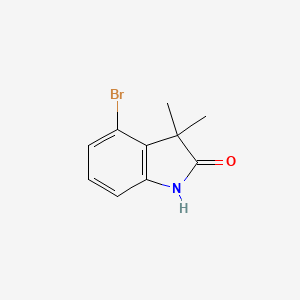
4-Bromo-3,3-diméthylindolin-2-one
Vue d'ensemble
Description
“4-Bromo-3,3-dimethylindolin-2-one” is a chemical compound with the CAS Number: 870552-47-9 . It has a molecular weight of 240.1 and its IUPAC name is 4-bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one . The compound is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “4-Bromo-3,3-dimethylindolin-2-one” is 1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
“4-Bromo-3,3-dimethylindolin-2-one” is a pale-yellow to yellow-brown solid . It has a molecular weight of 240.1 and is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Recherche sur la maladie d'Alzheimer
4-Bromo-3,3-diméthylindolin-2-one: ses dérivés ont été conçus comme des inhibiteurs de l'acétylcholinestérase (AChE), qui sont structurellement similaires au donépézil, un inhibiteur de l'AChE connu utilisé pour traiter la maladie d'Alzheimer (MA) . Ces composés pourraient potentiellement contribuer au développement de nouveaux traitements pour la MA en inhibant les enzymes qui décomposent les neurotransmetteurs impliqués dans la mémoire et la cognition.
Développement d'agents anticancéreux
Certains dérivés de la This compound ont montré une forte cytotoxicité contre les lignées cellulaires cancéreuses humaines, y compris les cancers du côlon, de la prostate et du poumon . Un composé en particulier a présenté des valeurs de CI50 inférieures à celles de l'adriamycine, un médicament de chimiothérapie standard, suggérant son potentiel comme agent anticancéreux plus efficace .
Capacité à piéger les radicaux libres
Dans la recherche de nouveaux antioxydants, les dérivés de la This compound ont été évalués pour leur activité de piégeage des radicaux libres DPPH . Bien que la plupart des composés n'aient montré qu'une faible activité, cette ligne de recherche pourrait conduire à la découverte de nouveaux antioxydants avec une efficacité améliorée.
Synthèse chimique
Le composé sert de bloc de construction dans la synthèse chimique, en particulier dans la création de molécules complexes pour diverses applications de recherche, y compris les sciences de la vie, la science des matériaux et la chimie analytique .
Recherche en science des matériaux
En raison de ses propriétés structurales, la This compound peut être utilisée dans la recherche en science des matériaux pour développer de nouveaux matériaux avec des propriétés électriques, optiques ou mécaniques uniques .
Chromatographie
Ce composé peut être utilisé en chromatographie comme étalon ou composé de référence pour aider à identifier et à quantifier d'autres substances lors de procédures analytiques .
Études sur les maladies neurodégénératives
Au-delà d'Alzheimer, le rôle du composé dans la régulation des neurotransmetteurs pourrait en faire un outil précieux pour l'étude d'autres maladies neurodégénératives où le déséquilibre des neurotransmetteurs est un facteur .
Conception de molécules bioactives
This compound: fait partie de la recherche en cours visant à concevoir de nouvelles molécules bioactives capables d'interagir avec des cibles biologiques, offrant des avantages thérapeutiques potentiels pour diverses affections .
Safety and Hazards
The compound is associated with certain hazards and safety precautions. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
4-bromo-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYAZIZUUBNQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC=C2Br)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)
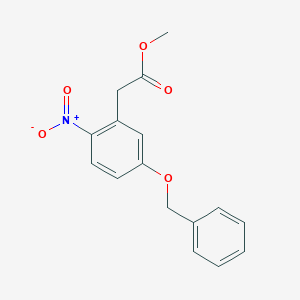
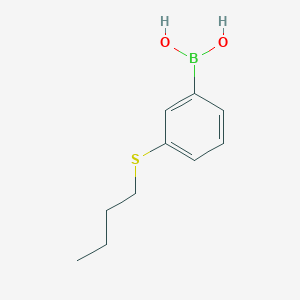
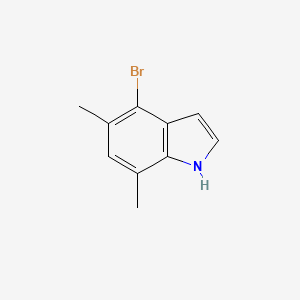
![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1523518.png)
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)
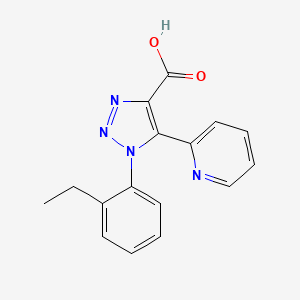
![2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1523522.png)
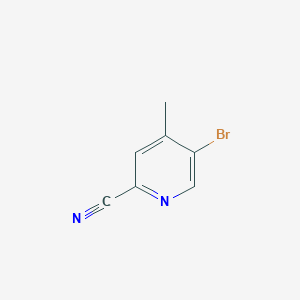
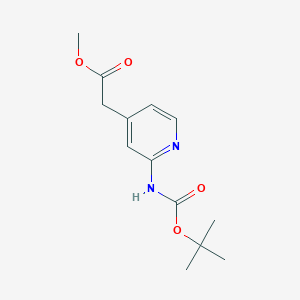
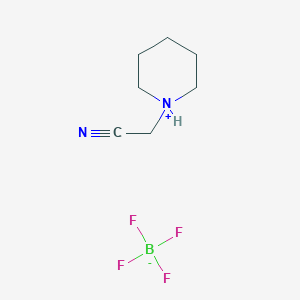
![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)
